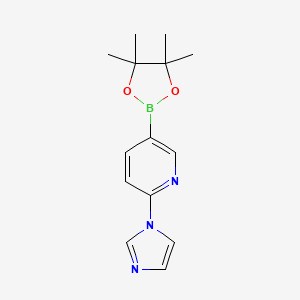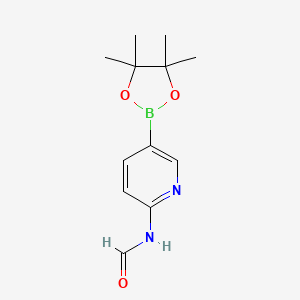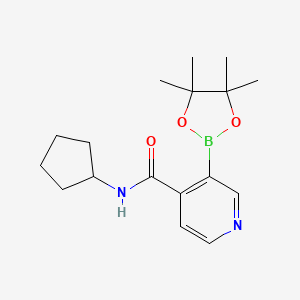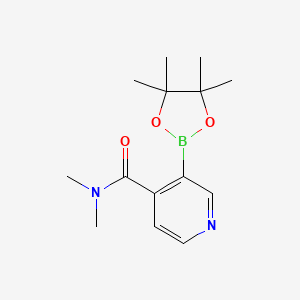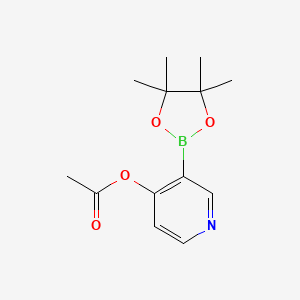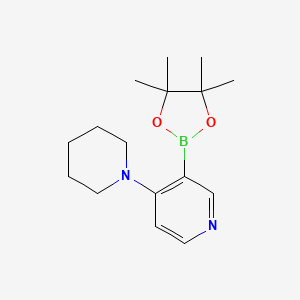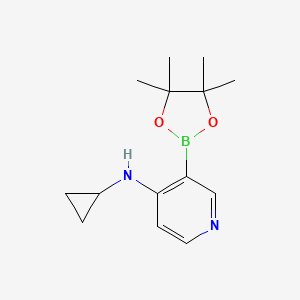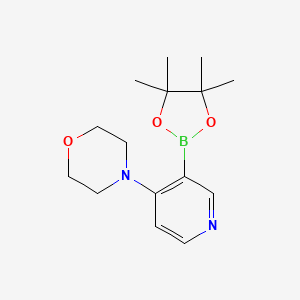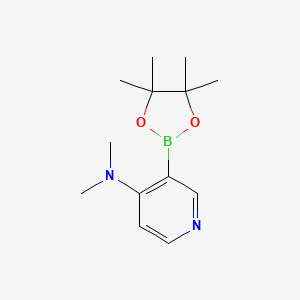
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester (DMPB-PIN) is an important organic compound used in a wide range of scientific research and industrial applications. It has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology. DMPB-PIN is a versatile molecule that can be used as a starting material for the synthesis of various compounds, as well as for a variety of biochemical and physiological studies. This article will provide an overview of DMPB-PIN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the synthesis of proteins and other biologically active compounds. Additionally, 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester has been shown to bind to proteins and other molecules, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other biologically active compounds. Additionally, it has been shown to bind to proteins and other molecules, which can alter their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, as well as for a variety of biochemical and physiological studies. Additionally, it has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, the compound is relatively expensive, and it can be difficult to obtain in large quantities.
Future Directions
The potential future directions for the study of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester include further exploration of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods for the production of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester and related compounds. Finally, future studies could explore the potential therapeutic applications of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester, such as in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester is accomplished by the reaction of 4-(dimethylamino)pyridine-3-boronic acid and pinacol ester. This reaction is typically carried out in an aqueous medium at elevated temperatures, resulting in a white solid product. The reaction is typically complete within several hours, and the product is isolated by filtration. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-(Dimethylamino)pyridine-3-boronic acid pinacol ester has been used extensively in the fields of organic synthesis, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. It has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of drugs and other biologically active compounds. In addition, 4-(Dimethylamino)pyridine-3-boronic acid pinacol ester has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
properties
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-8-7-11(10)16(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXARDTSBMNANRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

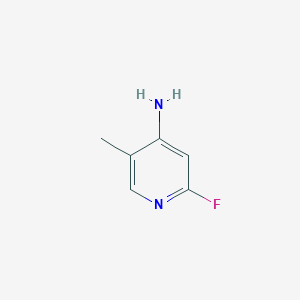
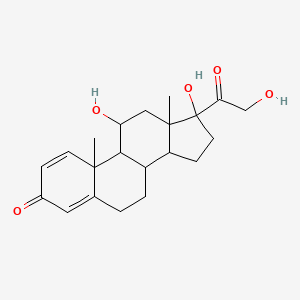
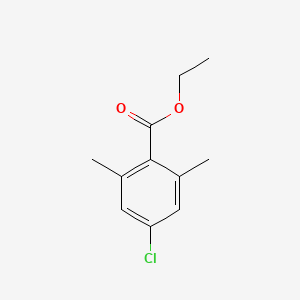


![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
